molecular formula C18H30O4 B3142734 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid CAS No. 51146-89-5

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid

Cat. No.: B3142734
CAS No.: 51146-89-5
M. Wt: 310.4 g/mol
InChI Key: NJAYHLDXCVDTEV-UHFFFAOYSA-N
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Description

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid is a compound with the molecular formula C18H30O4. It is a derivative of octadecadienoic acid and is characterized by the presence of hydroxy and oxo functional groups at specific positions on the carbon chain. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid typically involves the oxidation of linoleic acid. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxy and oxo groups at the desired positions. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxy group.

    Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

    Oxidation Products: Dicarboxylic acids, additional oxo derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Esters, ethers.

Scientific Research Applications

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in biological pathways and potential as a bioactive compound.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for nuclear receptors, modulating the transcription of target genes involved in lipid metabolism and inflammation. The compound’s hydroxy and oxo groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 9-Hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid
  • 9-oxo-10(E),12(E)-Octadecadienoic acid
  • (10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid

Uniqueness

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid is unique due to its specific functional groups and their positions on the carbon chain, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9-hydroxy-10-oxooctadeca-12,15-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h3-4,7,10,17,20H,2,5-6,8-9,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAYHLDXCVDTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(=O)C(CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718040
Record name 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51146-89-5
Record name 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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